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molecular formula C13H8F2O2S B8323082 2-(4-Fluorophenylthio)-6-fluorobenzoic acid

2-(4-Fluorophenylthio)-6-fluorobenzoic acid

Cat. No. B8323082
M. Wt: 266.26 g/mol
InChI Key: FXRYJABURSLYQA-UHFFFAOYSA-N
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Patent
US05283361

Procedure details

LiAlH4 (0.77 g, 20.4 mmol) is suspended in 30 ml of dry diethyl ether with cooling in an ice bath. 2-(4--fluorophenylthio)-6-fluorobenzoic acid (4.53 g, 17.0 mmol) in 6 ml of diethyl ether and 6 ml of THF is then added and the reaction mixture stirred at room temperature overnight. The reaction mixture is quenched sequentially with 0.8 ml of water, 0.8 ml of 15% NaOH aqueous solution, and 2.4 ml of water. The resulting white precipitate is filtered off and washed thoroughly with diethyl ether. The filtrate and washings are combined and concentrated to afford the subtitle compound.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][C:15]2[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[C:16]=2[C:17](O)=[O:18])=[CH:10][CH:9]=1>C(OCC)C.C1COCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([S:14][C:15]2[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[C:16]=2[CH2:17][OH:18])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
4.53 g
Type
reactant
Smiles
FC1=CC=C(C=C1)SC1=C(C(=O)O)C(=CC=C1)F
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched sequentially with 0.8 ml of water, 0.8 ml of 15% NaOH aqueous solution, and 2.4 ml of water
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate is filtered off
WASH
Type
WASH
Details
washed thoroughly with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1=C(CO)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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